

Production of Europium-154 Through Fission: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Europium-154*

Cat. No.: *B1207240*

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Europium-154 (Eu-154), a radioisotope with a half-life of 8.593 years, is a notable fission product generated during the irradiation of uranium and plutonium in nuclear reactors.^[1] While its fission yield is considerably lower than other europium isotopes like Eu-155, its unique nuclear properties make it a subject of interest for various research and potential therapeutic applications. This technical guide provides a comprehensive overview of the production of **Europium-154** through nuclear fission, detailing the process from target irradiation to the final separation and purification of the isotope. The information presented herein is intended to serve as a foundational resource for professionals engaged in nuclear science, radiochemistry, and the development of novel radiopharmaceuticals.

Production Pathway via Nuclear Fission

The primary route for the production of **Europium-154** is as a fission product resulting from the neutron-induced fission of uranium-235 (U-235) or plutonium-239 (Pu-239) in a nuclear reactor. The process begins with the irradiation of a suitable target material within the high neutron flux of a reactor core.

Target Materials and Irradiation Parameters

The target material for producing a mixed inventory of fission products, including **Europium-154**, is typically uranium, often in the form of uranium oxide (UO₂) or a uranyl nitrate solution. For efficient fission, the uranium is enriched in the U-235 isotope, typically to levels of 3-5% for use in light-water reactors.

Table 1: Typical Reactor and Target Parameters for Fission Product Generation

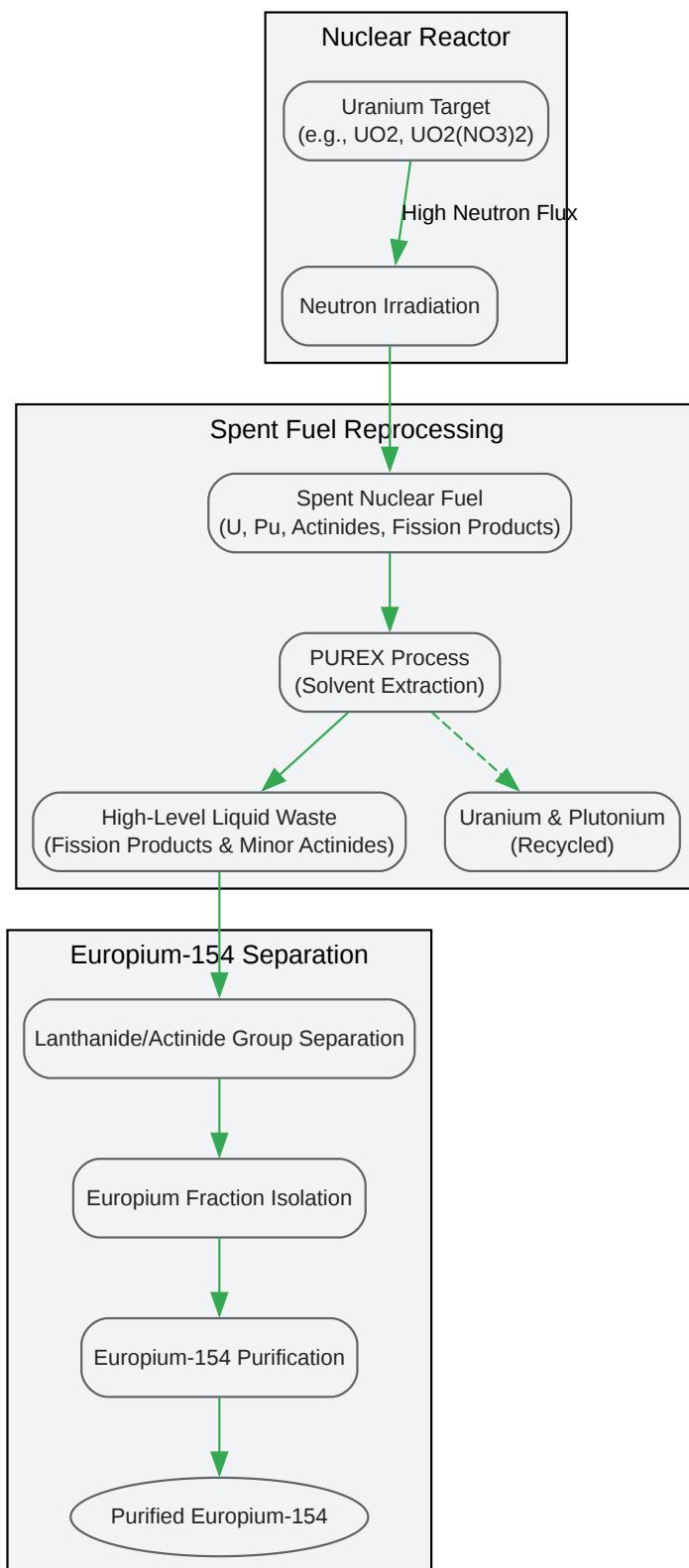
Parameter	Value/Description
Target Material	Uranium Oxide (UO ₂), Uranyl Nitrate (UO ₂ (NO ₃) ₂) solution
U-235 Enrichment	3 - 5% for Light Water Reactors
Neutron Flux	High flux, typically $> 10^{13}$ n/cm ² .s
Irradiation Time	Varies depending on the desired fission product inventory and reactor operating cycle

Fission Yield of Europium-154

The fission yield is a measure of the probability of a specific nuclide being formed per fission event. The fission yield of **Europium-154** is relatively low compared to other fission products. The yield is dependent on the fissile material (e.g., U-235, Pu-239) and the energy of the neutrons inducing fission.

Table 2: Cumulative Fission Yield of **Europium-154**

Fissile Nuclide	Neutron Energy	Cumulative Fission Yield (%)
U-238	1.0 MeV	3.44×10^{-8}
Pu-239	0.0253 eV (Thermal)	9.22×10^{-5}
Pu-239	1.0 MeV	7.49×10^{-5}


Data sourced from ENDF/B-VI.[2]

Radiochemical Separation and Purification of Europium-154

Following irradiation, the spent nuclear fuel contains a complex mixture of uranium, plutonium, minor actinides, and a wide array of fission products. The separation of **Europium-154** from this highly radioactive matrix is a multi-step process requiring sophisticated radiochemical techniques.

Overall Separation Workflow

The general strategy for isolating **Europium-154** from spent nuclear fuel involves an initial separation of the bulk uranium and plutonium, followed by the partitioning of the remaining fission products and minor actinides. Finally, specific chromatographic or extraction methods are employed to isolate and purify the europium fraction.

[Click to download full resolution via product page](#)

*Overall workflow for the production and separation of **Europium-154** from fission.*

Experimental Protocols

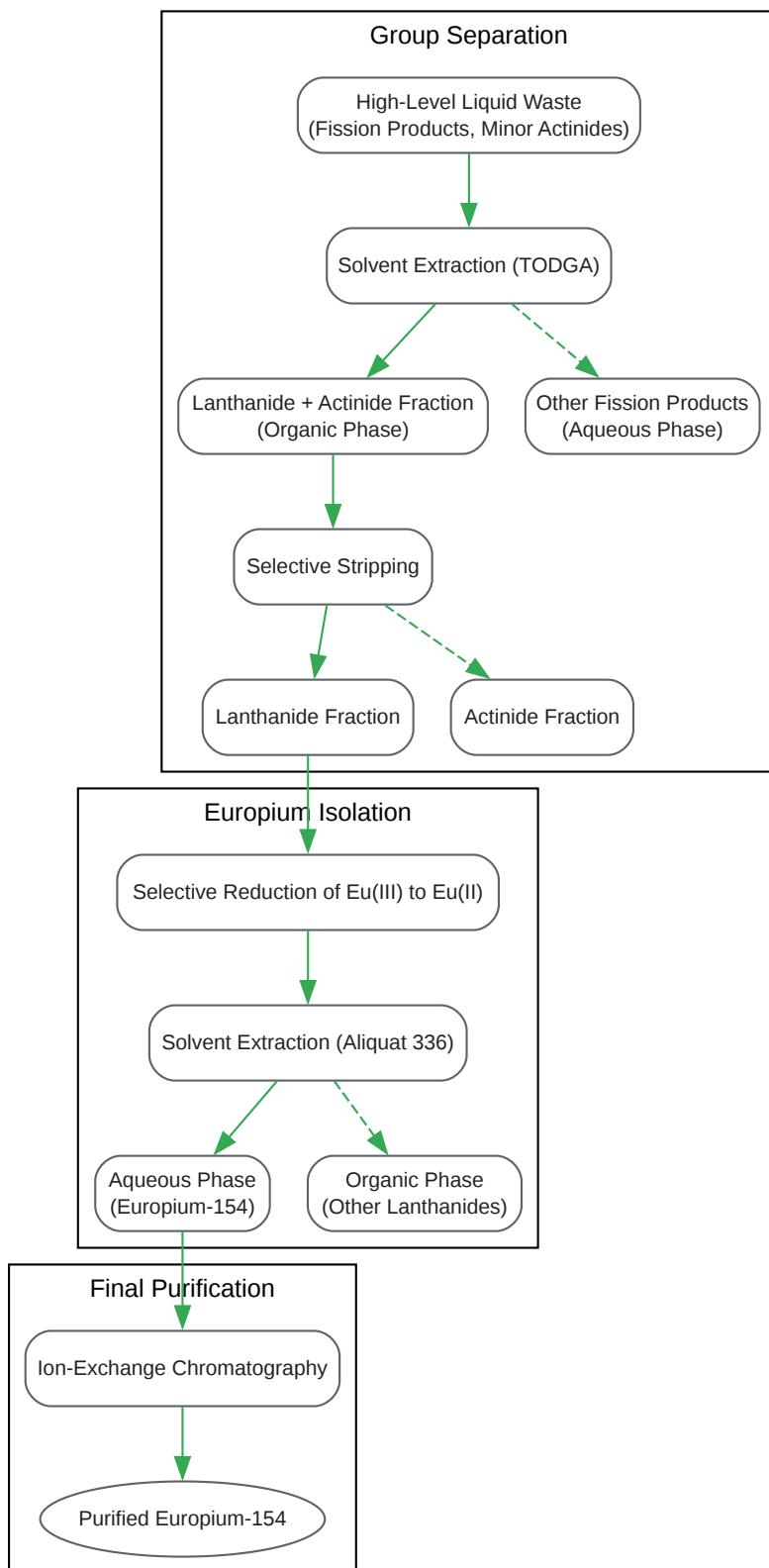
1. PUREX Process for Bulk Separation:

The Plutonium and Uranium Recovery by Extraction (PUREX) process is the standard method for the initial treatment of spent nuclear fuel.

- Objective: To separate the bulk of uranium and plutonium from the fission products and minor actinides.
- Methodology:
 - The spent nuclear fuel is dissolved in nitric acid.
 - A solvent extraction process is performed using a solution of tributyl phosphate (TBP) in a hydrocarbon diluent (e.g., kerosene).
 - Uranium (as UO_2^{2+}) and plutonium (as Pu^{4+}) are selectively extracted into the organic phase, leaving the majority of the fission products, including europium, in the aqueous raffinate, which is now classified as high-level liquid waste (HLLW).

2. Lanthanide Group Separation from High-Level Liquid Waste:

The HLLW contains a mixture of trivalent lanthanides and actinides, which exhibit similar chemical properties, making their separation challenging.


- Objective: To separate the lanthanide group (including europium) from the minor actinides (e.g., americium, curium).
- Methodology (Example using Solvent Extraction with TODGA):
 - The acidic HLLW is conditioned to a specific nitric acid concentration.
 - Solvent extraction is performed using N,N,N',N'-tetraoctyl diglycolamide (TODGA) as the extractant in a suitable diluent.
 - TODGA shows a high affinity for trivalent lanthanides and actinides, co-extracting them into the organic phase.

- Selective stripping can then be employed to separate the lanthanides from the actinides by using specific aqueous complexing agents that preferentially bind to one group, allowing the other to be back-extracted.

3. Isolation and Purification of Europium:

Once the lanthanide fraction is separated, further steps are required to isolate europium from other lanthanides.

- Objective: To separate europium from other lanthanide fission products (e.g., samarium, gadolinium).
- Methodology 1: Solvent Extraction with Selective Reduction:
 - The mixed lanthanide solution is prepared in a high nitrate salt concentration.
 - Europium(III) is selectively reduced to Europium(II) using a reducing agent such as zinc metal.
 - Solvent extraction is then carried out using a quaternary ammonium ionic liquid, such as Aliquat 336 nitrate.
 - The trivalent lanthanides (like samarium) are preferentially extracted into the organic phase, while the divalent europium remains in the aqueous phase, achieving separation.
- Methodology 2: Ion-Exchange Chromatography:
 - The mixed lanthanide solution is loaded onto a cation-exchange resin column.
 - A complexing agent (e.g., alpha-hydroxyisobutyric acid, α -HIBA) is used as the eluent.
 - The lanthanides are eluted from the column at different rates due to the varying stability of their complexes with the eluent, allowing for their separation. Europium will elute in a specific fraction, which is then collected.

[Click to download full resolution via product page](#)

*Detailed workflow for the chemical separation of **Europium-154**.*

Quantitative Data Summary

The following table summarizes key quantitative data related to the production of **Europium-154** via fission.

Table 3: Summary of Quantitative Data for **Europium-154** Production

Parameter	Value	Reference
Half-life	8.593 years	[1]
Specific Activity	~270 Ci/g	[1]
Cumulative Fission Yield (U-238, 1.0 MeV n)	$3.44 \times 10^{-8} \%$	[2]
Cumulative Fission Yield (Pu-239, thermal n)	$9.22 \times 10^{-5} \%$	[2]

Conclusion

The production of **Europium-154** through the fission of uranium and plutonium presents a complex but feasible pathway for obtaining this radioisotope. While the fission yield is relatively low, the established infrastructure for nuclear fuel reprocessing provides a source for its extraction. The key challenges lie in the highly specialized and intricate radiochemical separation processes required to isolate and purify **Europium-154** from the diverse mixture of fission products and actinides present in spent nuclear fuel. The methodologies outlined in this guide, including solvent extraction and ion-exchange chromatography, represent the current state-of-the-art in this field. Further research into more selective and efficient separation techniques will be crucial for enhancing the availability of **Europium-154** for scientific and potential medical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Separation of samarium and europium by solvent extraction with an undiluted quaternary ammonium ionic liquid: towards high-purity medical samarium-153 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of samarium and europium by solvent extraction with an undiluted quaternary ammonium ionic liquid: towards high-purity medical samarium-153 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Production of Europium-154 Through Fission: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207240#production-of-europium-154-through-fission]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com